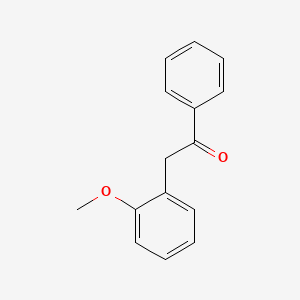

2-(2-Methoxyphenyl)acetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBRMSBBDPOPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435339 | |

| Record name | 2-(2-METHOXYPHENYL)ACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27356-33-8 | |

| Record name | 2-(2-METHOXYPHENYL)ACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Structural Analysis of 2-(2-Methoxyphenyl)acetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 2-(2-Methoxyphenyl)acetophenone, a molecule of interest in medicinal chemistry and organic synthesis. This document collates and presents key crystallographic, spectroscopic, and computational data to facilitate a deeper understanding of its molecular architecture and physicochemical properties. Detailed experimental protocols for its characterization are provided, alongside visualizations of its structure, analytical workflow, and a potential biological signaling pathway, offering valuable insights for researchers in drug discovery and development.

Introduction

2-(2-Methoxyphenyl)acetophenone, also known as 2'-methoxyacetophenone, is an aromatic ketone that serves as a versatile building block in the synthesis of various organic compounds, including chalcones with potential anti-proliferative properties.[1][2] Its structural features, comprising a methoxy-substituted phenyl ring and an acetophenone moiety, give rise to specific spectroscopic signatures and potential biological activities. Understanding the precise three-dimensional arrangement of its atoms, its behavior under various spectroscopic techniques, and its potential interactions with biological systems is crucial for its application in drug design and materials science. This guide aims to provide a detailed overview of the structural and analytical aspects of this compound.

Molecular Structure and Crystallography

The definitive three-dimensional structure of 2-(2-Methoxyphenyl)acetophenone has been determined by X-ray crystallography. The crystallographic data is available in the Crystallography Open Database (COD) under the entry number 1100320.[3]

Below is a summary of key crystallographic data.

Table 1: Crystallographic Data for 2-(2-Methoxyphenyl)acetophenone

| Parameter | Value |

| Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 7.93(2) Å, b = 10.38(3) Å, c = 11.23(3) Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 924(4) ų |

| Z | 4 |

| Density (calculated) | 1.079 g/cm³ |

Note: The detailed atomic coordinates, bond lengths, and angles can be obtained from the Crystallography Open Database (COD) using the entry number 1100320.

References

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(2-Methoxyphenyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyphenyl)acetophenone, also known as o-methoxyacetophenone, is an aromatic ketone that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a methoxy-substituted phenyl ring attached to an acetophenone core, makes it a versatile precursor for the synthesis of a variety of more complex molecules. This is particularly true in the field of medicinal chemistry, where it is frequently utilized in the synthesis of chalcones and other flavonoids with potential therapeutic activities. This technical guide provides a comprehensive overview of the chemical properties of 2-(2-Methoxyphenyl)acetophenone, detailed experimental protocols for its use, and an exploration of the biological significance of its derivatives, with a focus on their potential applications in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-(2-Methoxyphenyl)acetophenone is presented in the table below. The compound is a pale yellow liquid at room temperature with a characteristic powdery, anisic, and almond-like odor. It is sparingly soluble in some organic solvents and immiscible with water.

| Property | Value |

| IUPAC Name | 1-(2-methoxyphenyl)ethan-1-one |

| Synonyms | 2'-Methoxyacetophenone, o-Methoxyacetophenone, 2-Acetylanisole |

| CAS Number | 579-74-8[1][2][3] |

| Molecular Formula | C₉H₁₀O₂[1][3] |

| Molecular Weight | 150.17 g/mol [1] |

| Appearance | Pale Yellow Oil/Liquid[3] |

| Boiling Point | 245-248 °C at 760 mmHg[1][2] |

| Density | 1.09 g/mL at 25 °C[3] |

| Refractive Index (n²⁰/D) | 1.5393[3] |

| Solubility | Sparingly soluble in chloroform and methanol. Immiscible with water.[3] |

| Odor | Powdery, anisic, almond, phenolic[3] |

Experimental Protocols

Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

2-(2-Methoxyphenyl)acetophenone is a key starting material for the synthesis of chalcones, which are α,β-unsaturated ketones. The Claisen-Schmidt condensation is a reliable method for this transformation. Below is a representative experimental protocol for the synthesis of an (E)-3-(aryl)-1-(2-methoxyphenyl)prop-2-en-1-one.

Materials:

-

2-(2-Methoxyphenyl)acetophenone

-

An appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 10% aqueous solution)

-

Deionized water

-

Hydrochloric acid (HCl) (e.g., 10% aqueous solution)

-

Mortar and pestle (for solvent-free variation)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-(2-Methoxyphenyl)acetophenone and 1.0 equivalent of the chosen aromatic aldehyde in a minimal amount of ethanol with stirring.

-

Base Addition: Slowly add a catalytic amount of aqueous sodium hydroxide solution to the stirred mixture at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction mixture is typically stirred at room temperature for several hours until the starting materials are consumed.

-

Work-up: Once the reaction is complete, the mixture is poured into a beaker containing crushed ice and water. The resulting mixture is then acidified with dilute hydrochloric acid to neutralize the excess NaOH.

-

Isolation and Purification: The precipitated solid (the chalcone product) is collected by vacuum filtration and washed with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Note: A solvent-free variation of this reaction can be performed by grinding the reactants with solid NaOH in a mortar and pestle.

Biological Significance and Signaling Pathways of Derivatives

Chalcones derived from 2-(2-Methoxyphenyl)acetophenone have garnered significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and particularly, anticancer properties.

Many of these chalcone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. A key signaling pathway implicated in this process is the p53 tumor suppressor pathway.

The following diagram illustrates a simplified model of the p53-mediated apoptotic pathway that can be activated by certain chalcone derivatives.

References

Spectroscopic data for 2'-Methoxyacetophenone

An In-depth Technical Guide to the Spectroscopic Data of 2'-Methoxyacetophenone

This guide provides a comprehensive overview of the spectroscopic data for 2'-Methoxyacetophenone (CAS: 579-74-8), a key chemical intermediate in various synthetic processes. The data presented herein is essential for researchers, scientists, and drug development professionals for compound identification, purity assessment, and structural elucidation.

Compound Information

| Parameter | Value |

| IUPAC Name | 1-(2-methoxyphenyl)ethanone |

| Synonyms | o-Methoxyacetophenone, 2-Acetylanisole |

| CAS Number | 579-74-8 |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol [1][2] |

| Structure | |

| Chemical structure of 2'-Methoxyacetophenone |

Spectroscopic Data Summary

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2'-Methoxyacetophenone.

¹H NMR Spectroscopy

Proton NMR data provides detailed information about the hydrogen atom environment in the molecule. The spectrum of 2'-Methoxyacetophenone is characterized by distinct signals for the methoxy, acetyl, and aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.62 | Singlet | 3H | -COCH₃ |

| 3.91 | Singlet | 3H | -OCH₃ |

| 6.96-7.01 | Quartet | 2H | Aromatic H |

| 7.45-7.48 | Multiplet | 1H | Aromatic H |

| 7.73-7.75 | Quartet | 1H | Aromatic H |

| Data obtained in CDCl₃ at 500 MHz.[3] |

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 31.8 | -COCH₃ |

| 55.4 | -OCH₃ |

| 111.6 | Aromatic CH |

| 120.5 | Aromatic CH |

| 128.3 | Aromatic C (quaternary) |

| 130.3 | Aromatic CH |

| 133.6 | Aromatic CH |

| 158.9 | Aromatic C-O (quaternary) |

| 199.8 | C=O |

| Data obtained in CDCl₃ at 125 MHz.[3] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) data reveals the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity | Assignment |

| 150 | 24.21% | [M]⁺ (Molecular Ion) |

| 135 | 99.99% | [M-CH₃]⁺ (Base Peak) |

| 92 | 20.69% | [M-CH₃-CO-H]⁺ or [C₆H₄O]⁺ |

| 77 | 37.07% | [C₆H₅]⁺ (Phenyl Cation) |

| Data obtained via GC-MS with electron ionization.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Description |

| ~3000-3100 | Aromatic C-H Stretch |

| ~2850-2950 | Aliphatic C-H Stretch |

| ~1680 | C=O (Ketone) Stretch |

| ~1600, ~1480 | Aromatic C=C Stretch |

| ~1240 | Aryl-O-C Asymmetric Stretch |

| ~1020 | Aryl-O-C Symmetric Stretch |

| Characteristic absorption ranges based on compound structure. |

Experimental Protocols

The data presented in this guide was obtained using standard spectroscopic techniques.

NMR Spectroscopy

A sample of 2'-Methoxyacetophenone was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.[3] Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry

The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The compound was subjected to electron ionization (EI) at a standard energy of 70 eV. The resulting fragments were analyzed by a mass detector to generate the mass spectrum.[4]

IR Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, such as a Bruker Tensor 27 FT-IR.[4] A small amount of the liquid sample was placed directly on the ATR crystal, and the spectrum was recorded over the standard mid-IR range (4000-400 cm⁻¹).

Visualizations

The following diagrams illustrate the experimental workflow and a key molecular fragmentation pathway.

References

A Technical Guide to 2'-Methoxyacetophenone (CAS 579-74-8) for Researchers and Drug Development Professionals

Introduction

2'-Methoxyacetophenone, identified by the CAS number 579-74-8, is an aromatic ketone that serves as a critical intermediate and building block in a variety of chemical syntheses.[1] Its structure, featuring a methoxy group ortho to an acetyl group on a benzene ring, provides a versatile scaffold for constructing more complex molecules.[2] This technical guide provides an in-depth overview of its chemical properties, synthesis protocols, applications, and safety information, tailored for professionals in research and drug development. Its utility is most pronounced in the synthesis of pharmacologically active compounds, such as chalcones with potential anti-proliferative properties, and as a component in the flavor and fragrance industry.[3][4][5]

Physicochemical and Spectroscopic Data

The fundamental properties of 2'-Methoxyacetophenone are summarized below. This data is essential for its proper handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 579-74-8 | [6] |

| Molecular Formula | C₉H₁₀O₂ | [7][8] |

| Molecular Weight | 150.17 g/mol | [6][7][8] |

| IUPAC Name | 1-(2-methoxyphenyl)ethanone | [8] |

| Synonyms | 2-Acetylanisole, o-Methoxyacetophenone, o-Acetanisole | [3][8] |

| Appearance | Colorless to pale yellow clear liquid | [3] |

| Odor | Powdery, anisic, almond, phenolic | [3] |

| Boiling Point | 131 °C (at 18 mmHg); 245-248 °C (at 760 mmHg) | [3][6][8] |

| Density | 1.09 g/mL at 25 °C | [3][6] |

| Refractive Index (n20/D) | 1.5393 | [3][6] |

| Flash Point | 109 °C (228 °F) - closed cup | [3][6] |

| Solubility | Immiscible in water; Sparingly soluble in Chloroform, Methanol | [3] |

| LogP | 1.82 | [3][8] |

Table 2: Spectroscopic Data for Structural Elucidation

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃), δ (ppm): 7.71-7.69 (dd, J = 7.7, 1.8 Hz, 1H), 7.44-7.40 (m, 1H), 6.97-6.92 (m, 2H), 3.86 (s, 3H), 2.58 (s, 3H) | [7] |

| ¹³C NMR | (100.6 MHz, CDCl₃), δ (ppm): 199.8, 158.9, 133.7, 130.3, 128.2, 120.5, 111.6, 55.5, 31.8 | [7] |

| Infrared (IR) | (KBr, cm⁻¹): 3074, 3003, 2944, 2840, 1674 (C=O), 1598, 1578, 1486, 1437, 1358, 1292, 1247, 1163, 1023, 758 | [7] |

| Mass Spectrometry (MS) | EI-MS m/z (%): 150 ([M]⁺, 24), 135 (100), 92 (21), 77 (37) | [8] |

Synthesis and Experimental Protocols

2'-Methoxyacetophenone can be synthesized through several established methods. The two primary routes are the methylation of 2'-hydroxyacetophenone and the Friedel-Crafts acylation of anisole.

Experimental Protocol 1: Methylation of 2'-Hydroxyacetophenone

This method involves the O-methylation of 2'-hydroxyacetophenone using a methylating agent like dimethyl sulfate in the presence of a base. It is a high-yield reaction for specifically producing the ortho-isomer.[3][7]

Methodology:

-

A solution of 1-(2-hydroxyphenyl)ethanone (300 mmol) and lithium hydroxide monohydrate (LiOH·H₂O, 590 mmol) in tetrahydrofuran (THF, 400 mL) is stirred at room temperature for 1 hour.[7]

-

Dimethyl sulfate (293 mmol) is added to the solution.[7]

-

The reaction is monitored by Thin Layer Chromatography (TLC) and stirred for approximately 60 hours until completion.[7]

-

The solvent is removed under reduced pressure.[7]

-

The resulting residue is dissolved in 2 M sodium hydroxide (NaOH), and the aqueous solution is extracted with diethyl ether.[7]

-

The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the final product.[7]

-

This protocol has a reported yield of 86%.[7]

Experimental Protocol 2: Friedel-Crafts Acylation of Anisole

This classic electrophilic aromatic substitution involves reacting anisole with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[2][9] A key consideration for this method is that it produces a mixture of isomers. The methoxy group is an ortho-, para-director, leading to 4'-methoxyacetophenone as the major product and 2'-methoxyacetophenone as the minor product due to steric hindrance at the ortho position.[9]

Methodology:

-

Anhydrous aluminum chloride (catalyst) is suspended in a dry, non-polar solvent (e.g., CS₂ or nitrobenzene).

-

Anisole is added to the suspension.

-

Acetyl chloride is added dropwise to the mixture while cooling to control the exothermic reaction.

-

The reaction is stirred until completion, typically monitored by TLC or GC.

-

The reaction is quenched by carefully pouring it over crushed ice and hydrochloric acid.

-

The product is extracted with an organic solvent, washed, dried, and concentrated.

-

The isomeric mixture must be separated using techniques such as fractional distillation or column chromatography to isolate the 2'-methoxyacetophenone.

Applications in Research and Drug Development

2'-Methoxyacetophenone is a valuable precursor in the synthesis of various high-value compounds.[4]

-

Synthesis of Chalcones: It is frequently used as a reactant in Claisen-Schmidt condensations with various substituted benzaldehydes to produce chalcones (1,3-diphenyl-2-propen-1-ones).[3][5] These chalcone derivatives are of significant interest to drug development professionals due to their wide range of reported biological activities, including potential anti-proliferative and anticancer effects.[4][10]

-

Pharmaceutical Intermediates: The compound serves as a starting material for synthesizing molecules with potential antiviral, antibacterial, and anti-inflammatory properties.[4][11]

-

Flavor and Fragrance: It is recognized as a flavoring agent (FEMA No. 4163) and is used in the food and fragrance industries for its characteristic powdery and anisic aroma.[3][8]

-

Metabolism Studies: In metabolic research, 2'-methoxyacetophenone is known to be metabolized in humans to 2'-hydroxyacetophenone and can be found in the cytoplasm and extracellular locations.[1][8]

Safety and Handling

Proper handling of 2'-Methoxyacetophenone is crucial in a laboratory setting. The compound is classified as harmful and requires appropriate safety measures.

Table 3: GHS Hazard and Safety Information

| Category | Information | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [6] |

| Signal Word | Warning | [6] |

| Hazard Statements | H302: Harmful if swallowed.H319: Causes serious eye irritation. | [6][8] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. | [6][8] |

Storage and Handling Recommendations:

-

Storage: Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly closed in a dark place under an inert atmosphere.[3] The compound is noted to be light-sensitive.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles or face shield).[6] Use a suitable respirator if ventilation is inadequate.[6]

References

- 1. Human Metabolome Database: Showing metabocard for 2'-Methoxyacetophenone (HMDB0032569) [hmdb.ca]

- 2. google.com [google.com]

- 3. 2'-Methoxyacetophenone | 579-74-8 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2 -Methoxyacetophenone 99 579-74-8 [sigmaaldrich.com]

- 7. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 8. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. sciforum.net [sciforum.net]

- 11. 2'-Methoxyacetophenone | 579-74-8 | FM71392 | Biosynth [biosynth.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Characteristics of o-Methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Methoxyacetophenone, also known as 2'-methoxyacetophenone, is an aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds and fragrances. A thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the core physical properties of o-methoxyacetophenone, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.

Core Physical and Chemical Properties

o-Methoxyacetophenone is a colorless to light yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [1][3] |

| Boiling Point | 245-248 °C at 760 mmHg131 °C at 18 mmHg | [3][4] |

| Density | 1.09 g/mL at 25 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.5393 | [1] |

| Solubility | Immiscible in water.Sparingly soluble in chloroform and methanol. | [1] |

| LogP (Octanol/Water Partition Coefficient) | 1.82 | [1][3] |

| Appearance | Clear, slightly yellow to orange or slightly brown liquid | [1] |

| Odor | Powdery, anisic, almond, phenolic | [1] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of o-methoxyacetophenone.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common and efficient technique for determining the boiling point of small quantities of liquid.

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube (fusion tube)

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

A small amount (approximately 0.5 mL) of o-methoxyacetophenone is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.

-

The assembly is immersed in a Thiele tube or heating bath.

-

The bath is heated gently and steadily.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid like o-methoxyacetophenone, it can be determined by accurately measuring the mass of a known volume.

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance

-

Water bath for temperature control (optional but recommended for high accuracy)

Procedure:

-

The mass of a clean, dry pycnometer or a 10 mL graduated cylinder is accurately measured on an analytical balance.

-

The container is filled with o-methoxyacetophenone to a calibrated mark (for a pycnometer) or a specific volume is carefully measured (using a graduated cylinder).

-

The mass of the container with the liquid is measured.

-

The mass of the o-methoxyacetophenone is calculated by subtracting the mass of the empty container.

-

The density is calculated by dividing the mass of the liquid by its volume. For higher accuracy, this procedure should be repeated, and the average value should be taken.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is useful for identifying and assessing the purity of liquid samples.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft tissue paper and ethanol for cleaning

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a soft tissue and a small amount of ethanol and allowed to dry completely.

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of o-methoxyacetophenone are placed on the surface of the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

If necessary, a constant temperature water bath is used to circulate water through the refractometer to maintain a specific temperature (commonly 20°C).

-

The light source is switched on, and the eyepiece is adjusted until the crosshairs are in focus.

-

The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

If a color fringe is observed, the dispersion compensator is adjusted to obtain a sharp, colorless dividing line.

-

The refractive index is read from the scale.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rod

-

Graduated pipettes

Procedure:

-

A small, measured amount of o-methoxyacetophenone (e.g., 0.1 mL) is placed into a series of test tubes.

-

A measured volume of a solvent (e.g., 1 mL of water, ethanol, chloroform, etc.) is added to each test tube.

-

The mixture is agitated vigorously using a vortex mixer or by stirring for a set period.

-

The mixture is allowed to stand and is observed for the presence of a single phase (soluble), two distinct phases (immiscible/insoluble), or partial dissolution.

-

Observations are recorded for each solvent. For quantitative analysis, the concentration of the dissolved o-methoxyacetophenone can be determined using techniques like UV-Vis spectroscopy or chromatography.

Synthesis Pathway of o-Methoxyacetophenone

o-Methoxyacetophenone can be synthesized via the methylation of o-hydroxyacetophenone. The following diagram illustrates this chemical transformation.

Caption: Synthesis of o-Methoxyacetophenone via methylation of o-hydroxyacetophenone.

References

The Biological Frontier of 2-Methoxyphenyl Ketone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with 2-methoxyphenyl ketone derivatives emerging as a promising class of compounds exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these versatile molecules. With a focus on their anticancer, antimicrobial, and antioxidant properties, this document is intended to serve as a valuable resource for professionals engaged in drug discovery and development.

Synthesis of 2-Methoxyphenyl Ketone Derivatives

The principal synthetic route to many biologically active 2-methoxyphenyl ketone derivatives, particularly chalcones, is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of a substituted 2-methoxyacetophenone with an appropriate aromatic aldehyde.

General Experimental Protocol: Claisen-Schmidt Condensation

The following protocol outlines a general procedure for the synthesis of 2-methoxyphenyl ketone derivatives. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for individual derivatives.

Materials:

-

Substituted 2-methoxyacetophenone

-

Substituted aromatic aldehyde

-

Ethanol or Methanol

-

Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-50%)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Round-bottom flask

-

Reflux condenser (optional, for reactions requiring heating)

-

Beakers, Buchner funnel, and filter paper

-

Ice bath

-

Dilute Hydrochloric Acid (HCl)

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

Dissolution of Ketone: In a round-bottom flask, dissolve one equivalent of the substituted 2-methoxyacetophenone in a suitable volume of ethanol or methanol with stirring.

-

Addition of Aldehyde: To this solution, add one equivalent of the substituted aromatic aldehyde.

-

Initiation of Condensation: Slowly add an aqueous solution of NaOH or KOH dropwise to the stirred mixture at room temperature. The amount of base can vary, but typically a catalytic amount is sufficient. For less reactive substrates, a higher concentration or stoichiometric amount of base may be required.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can range from a few hours to overnight. In some cases, gentle heating under reflux may be necessary to drive the reaction to completion.

-

Precipitation of Product: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.

-

Neutralization: Acidify the mixture by slowly adding dilute HCl with constant stirring until the solution becomes neutral (pH ~7). This will cause the product to precipitate out of the solution.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product with cold water to remove any inorganic impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure 2-methoxyphenyl ketone derivative.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Biological Activities and Quantitative Data

2-Methoxyphenyl ketone derivatives have demonstrated significant potential in several therapeutic areas. The following sections summarize their key biological activities, with quantitative data presented in structured tables for ease of comparison.

Anticancer Activity

A significant body of research has highlighted the potent anticancer effects of 2-methoxyphenyl ketone derivatives against a variety of human cancer cell lines. Their mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of 2-Methoxyphenyl Ketone Derivatives (IC50 values in µM)

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Chalcone | MCF-7 (Breast) | 5.27 ± 0.98 | [1] |

| 2 | Chalcone | MDA-MB-231 (Breast) | 6.15 ± 1.24 | [1] |

| 3 | Chalcone | HCT116 (Colon) | 0.34 | [2] |

| 4 | Thienyl Chalcone | MCF-7 (Breast) | 7.79 ± 0.81 | [1] |

| 5 | Thienyl Chalcone | MDA-MB-231 (Breast) | 5.27 ± 0.98 | [1] |

| 6 | Quinazoline Chalcone | A549 (Lung) | 0.29 | [3] |

| 7 | Methoxy Amino Chalcone | T47D (Breast) | 5.28 | [4] |

| 8 | Methoxy Amino Chalcone | T47D (Breast) | 8.11 | [4] |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

The antimicrobial properties of 2-methoxyphenyl ketone derivatives have been investigated against a range of pathogenic bacteria and fungi. These compounds often exhibit promising activity, making them potential candidates for the development of new anti-infective agents.

Table 2: Antimicrobial Activity of 2-Methoxyphenyl Ketone Derivatives (MIC values in µg/mL)

| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 9 | Chalcone | S. aureus | 64 | C. albicans | 64 | [5] |

| 10 | Chalcone | E. faecalis | 32 | - | - | [5] |

| 11 | Pyrazoline | P. aeruginosa | 64 | - | - | [5] |

| 12 | β-lactam | S. salivarius | 0.8-1.5 cm (Zone) | - | - | [6] |

| 13 | Chalcone | E. coli | 0.524 | - | - | |

| 14 | Chalcone | B. subtilis | 1.249 | - | - | |

| 15 | Methoxyquinoline | E. coli | 7.812 | C. albicans | 31.125 | [7] |

| 16 | Methoxyquinoline | S. aureus | 125 | - | - | [7] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Antioxidant Activity

Several 2-methoxyphenyl ketone derivatives have been shown to possess potent antioxidant properties, primarily through their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to evaluate this activity.

Table 3: Antioxidant Activity of 2-Methoxyphenyl Ketone Derivatives (DPPH Radical Scavenging Activity)

| Compound ID | Derivative Type | IC50 (µg/mL) | Reference |

| 17 | Hydrazide Derivative | ~1.4x Ascorbic Acid | [8] |

| 18 | Hydrazide Derivative | ~1.4x Ascorbic Acid | [8] |

IC50 in this context refers to the concentration of the compound that scavenges 50% of the DPPH radicals.

Key Experimental Methodologies

To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for the key biological assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2-methoxyphenyl ketone derivatives (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method

This method is a standardized qualitative or semi-quantitative test to determine the susceptibility of bacteria to various antimicrobial agents.

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a bacterial lawn.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the 2-methoxyphenyl ketone derivative onto the surface of the agar. A control disk with the solvent used to dissolve the compound should also be included.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

-

Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the bacterium to the compound. Standardized charts are typically used to interpret the results as susceptible, intermediate, or resistant.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.

Protocol:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare a series of dilutions of the 2-methoxyphenyl ketone derivative in the same solvent. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with an equal volume of the sample, control, or blank (solvent only).

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological activities of 2-methoxyphenyl ketone derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Several 2-methoxyphenyl chalcone derivatives have been shown to inhibit the NF-κB pathway, thereby exerting their anti-inflammatory and anticancer effects.[9][10][11]

Inhibition of the NF-κB signaling pathway by 2-methoxyphenyl ketone derivatives.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain 2-methoxyphenyl ketone derivatives have been found to modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.[11]

Modulation of the MAPK signaling pathway by 2-methoxyphenyl ketone derivatives.

Targeting the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, growth, and metabolism. Its aberrant activation is a common event in cancer, making it an attractive target for therapeutic intervention. There is emerging evidence that 2-methoxyphenyl ketone derivatives can inhibit this pathway, contributing to their anticancer activity.[2][5]

Inhibition of the PI3K/Akt signaling pathway by 2-methoxyphenyl ketone derivatives.

Conclusion and Future Directions

The diverse biological activities of 2-methoxyphenyl ketone derivatives, coupled with their synthetic accessibility, make them a highly attractive scaffold for the development of novel therapeutic agents. The data summarized in this guide underscore their potential as anticancer, antimicrobial, and antioxidant compounds. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, provides a rational basis for further optimization and drug development efforts.

Future research should focus on expanding the chemical diversity of this class of compounds through the synthesis of new derivatives and establishing comprehensive structure-activity relationships (SAR). In vivo studies are warranted to validate the promising in vitro activities and to assess the pharmacokinetic and toxicological profiles of lead compounds. Furthermore, a deeper understanding of their molecular targets and the intricate interplay between different signaling pathways will be crucial for the successful translation of these promising molecules into clinical candidates. This in-depth technical guide serves as a foundational resource to facilitate and inspire these future endeavors in the exciting field of 2-methoxyphenyl ketone derivative research.

References

- 1. (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one | C16H13NO4 | CID 5340296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 6552-67-6 [m.chemicalbook.com]

- 11. uece.br [uece.br]

2-(2-Methoxyphenyl)acetophenone as a building block in organic synthesis

An In-depth Technical Guide to 2-(2-Methoxyphenyl)acetophenone as a Building Block in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methoxyphenyl)acetophenone, also known as 2'-methoxyacetophenone, is a versatile ketone that serves as a crucial intermediate in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Its unique structural arrangement, featuring a methoxy group ortho to the acetyl substituent on the benzene ring, provides a strategic handle for directing reactions and introducing further chemical diversity. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a precursor to biologically active scaffolds such as chalcones, flavanones, and pyrimidines. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Chemical and Physical Properties

2-(2-Methoxyphenyl)acetophenone is a colorless to pale yellow liquid at room temperature.[1] Its identity and purity are typically confirmed through a combination of physical constant measurements and spectroscopic analysis.

Table 1: Physicochemical Properties of 2-(2-Methoxyphenyl)acetophenone

| Property | Value | Reference(s) |

| IUPAC Name | 1-(2-methoxyphenyl)ethanone | [2][3] |

| Synonyms | 2'-Methoxyacetophenone, o-Methoxyacetophenone, o-Acetanisole | [2][4][5] |

| CAS Number | 579-74-8 | [2][3][4] |

| Molecular Formula | C₉H₁₀O₂ | [2][3][4] |

| Molecular Weight | 150.17 g/mol | [2][4] |

| Appearance | Clear, slightly yellow to orange liquid | [1] |

| Boiling Point | 245-248 °C @ 760 mmHg 131 °C @ 18 mmHg | [1][2][5] |

| Density | 1.09 g/mL @ 25 °C | [1] |

| Refractive Index | n20/D 1.5393 | [1] |

| Water Solubility | Immiscible | [1] |

Table 2: Spectroscopic Data of 2-(2-Methoxyphenyl)acetophenone

| Spectrum | Data | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃): δ 7.71-7.69 (dd, J = 7.7, 1.8 Hz, 1H), 7.44-7.40 (m, 1H), 6.97-6.92 (m, 2H), 3.86 (s, 3H), 2.58 (s, 3H) | [6] |

| ¹³C NMR | (100.6 MHz, CDCl₃): δ 199.8, 158.9, 133.7, 130.3, 128.2, 120.5, 111.6, 55.5, 31.8 | [6] |

| IR (KBr) | ν (cm⁻¹): 3074, 3003, 2944, 2840, 1674 (C=O), 1598, 1578, 1486, 1437, 1358, 1292, 1247, 1163, 1126, 1023, 967, 805, 758 | [6] |

| Mass Spec. (EI) | Major m/z peaks: 135.0 (100%), 150.0 (24%), 77.0 (16%) | [2] |

Synthesis of 2-(2-Methoxyphenyl)acetophenone

This key building block can be synthesized through several established routes. The two primary methods are the methylation of 2'-hydroxyacetophenone and the Friedel-Crafts acylation of anisole.

Methylation of 2'-Hydroxyacetophenone

This is a high-yield method involving the O-methylation of the readily available 2'-hydroxyacetophenone.

Caption: Workflow for the synthesis via methylation.

Friedel-Crafts Acylation of Anisole

Anisole can undergo Friedel-Crafts acylation with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like anhydrous AlCl₃. This reaction typically yields a mixture of ortho and para isomers, with the 4-methoxyacetophenone (para) being the major product due to steric hindrance at the ortho position.[7] Separation of the isomers is required, making this route less direct for obtaining the pure ortho product.

Applications in Organic Synthesis

The primary utility of 2-(2-methoxyphenyl)acetophenone lies in its function as a precursor for α,β-unsaturated ketones (chalcones) via condensation reactions. These chalcones are, in turn, pivotal intermediates for a variety of heterocyclic systems.

Caption: Role as a building block in synthesis.

Synthesis of Chalcones

2-(2-Methoxyphenyl)acetophenone readily undergoes a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.[8] This reaction constructs a three-carbon α,β-unsaturated carbonyl system that links the two aromatic rings, forming the chalcone scaffold.[5][9] These chalcones are valuable synthetic targets due to their wide range of reported biological activities, including anti-proliferative and anticancer properties.[3][10]

Caption: General scheme for Claisen-Schmidt condensation.

Synthesis of Flavanones and Flavones

The chalcones derived from 2-(2-methoxyphenyl)acetophenone are not the final products. When the starting material is 2'-hydroxyacetophenone, the resulting 2'-hydroxychalcones can undergo an intramolecular cyclization to form flavanones.[11] These can be further oxidized to yield flavones, a class of compounds with significant pharmacological interest.[12][13] While the methoxy group in 2-(2-methoxyphenyl)acetophenone blocks this direct cyclization, demethylation followed by cyclization is a viable synthetic strategy.

Synthesis of Pyrimidines

A significant application involves the reaction of the synthesized chalcones with urea, thiourea, or guanidine under basic conditions. This cyclocondensation reaction yields substituted pyrimidine derivatives.[1][14][15] Pyrimidines are a core structure in numerous pharmaceuticals, including antiviral and anticancer agents.

Experimental Protocols

Synthesis of 2-(2-Methoxyphenyl)acetophenone (from 2'-Hydroxyacetophenone)

Adapted from Dhondge, et al. (2012).[6]

-

Preparation: To a solution of 1-(2-hydroxyphenyl)ethanone (35.2 mL, 300 mmol) in tetrahydrofuran (THF, 400 mL), add lithium hydroxide monohydrate (LiOH·H₂O, 24.8 g, 590 mmol).

-

Stirring: Stir the resulting solution at room temperature for 1 hour.

-

Methylation: Add dimethyl sulfate (42 mL, 293 mmol) to the mixture.

-

Reaction: Continue stirring at room temperature for 60 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dissolve the residue in 2 M aqueous NaOH.

-

Extract the aqueous solution with diethyl ether (3x).

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

-

Isolation: Filter the solution and concentrate under reduced pressure to afford the pure product.

-

Typical Yield: 86%[6]

-

General Procedure for Synthesis of 2'-Methoxy Chalcones

Adapted from various Claisen-Schmidt condensation protocols.[1][10][15]

-

Preparation: Dissolve 2-(2-methoxyphenyl)acetophenone (1.0 eq) and a selected substituted aromatic aldehyde (1.0 eq) in ethanol.

-

Base Addition: To this solution, slowly add an aqueous solution of a base (e.g., 40% KOH or 2N NaOH) while stirring at room temperature.

-

Reaction: Continue stirring for 3-24 hours. The reaction progress can be monitored by TLC. In many cases, the product will precipitate out of the solution.

-

Isolation:

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

-

Purification: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

General Procedure for Synthesis of Pyrimidines from Chalcones

Adapted from Sahoo, et al. (2017).[1][15]

-

Preparation: In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) and urea (1.0 eq) in ethanol.

-

Base Addition: Add an aqueous solution of 40% KOH and heat the mixture to reflux.

-

Reaction: Reflux the reaction for 4-8 hours, monitoring by TLC.

-

Isolation:

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize with dilute HCl, which will cause the pyrimidine derivative to precipitate.

-

-

Purification: Collect the solid by filtration, wash with water, dry, and recrystallize from an appropriate solvent.

Conclusion

2-(2-Methoxyphenyl)acetophenone is a readily accessible and highly valuable building block in synthetic organic chemistry. Its utility is most prominently demonstrated in the Claisen-Schmidt condensation to produce chalcones, which are versatile precursors for a multitude of heterocyclic compounds with proven and potential applications in medicinal chemistry and drug development. The straightforward reaction pathways and high-yield protocols associated with its use make it an indispensable tool for researchers aiming to construct complex molecular architectures with potential biological activity.

References

- 1. scispace.com [scispace.com]

- 2. media.neliti.com [media.neliti.com]

- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.innovareacademics.in [journals.innovareacademics.in]

- 13. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnrjournal.com [pnrjournal.com]

- 15. ijres.org [ijres.org]

Ortho-Methoxyacetophenone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-methoxyacetophenone, also known as 2-methoxyacetophenone, is an aromatic ketone that has garnered interest in various fields of chemical research and development. Its structure, featuring a methoxy group at the ortho position relative to the acetyl group on the benzene ring, imparts specific chemical properties and reactivity that make it a valuable intermediate in organic synthesis. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and chemical properties of ortho-methoxyacetophenone, tailored for professionals in the scientific community.

Discovery and History

The Friedel-Crafts reaction , discovered by Charles Friedel and James Crafts in 1877, provided a general method for the acylation and alkylation of aromatic compounds. The acylation of anisole (methoxybenzene) with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, directly leads to the formation of methoxyacetophenone isomers.[1] This reaction typically yields a mixture of the ortho and para isomers, with the para isomer being the major product due to steric hindrance at the ortho position.[2] Early investigations into the scope and mechanism of the Friedel-Crafts reaction would have undoubtedly led to the formation and observation of ortho-methoxyacetophenone.

An alternative and often more regioselective route to ortho-substituted phenols, which are precursors to ortho-methoxyacetophenone, is the Fries rearrangement . This reaction, reported by Karl Theophil Fries, involves the rearrangement of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.[3] The synthesis of ortho-hydroxyacetophenone via the Fries rearrangement of phenyl acetate, followed by methylation of the hydroxyl group, provides a targeted pathway to ortho-methoxyacetophenone.[4] The temperature of the Fries rearrangement can influence the ratio of ortho to para isomers, with higher temperatures generally favoring the ortho product.[4]

While the initial isolation and characterization of ortho-methoxyacetophenone may not be attributed to a single "discoverer," its existence and synthesis are a direct consequence of these foundational reactions in organic chemistry.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of ortho-methoxyacetophenone is essential for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: General Properties of Ortho-Methoxyacetophenone

| Property | Value | Reference |

| CAS Number | 579-74-8 | [5] |

| Molecular Formula | C₉H₁₀O₂ | [5] |

| Molecular Weight | 150.17 g/mol | [5] |

| Appearance | Colorless to pale yellow clear liquid | [6] |

| Boiling Point | 245-248 °C at 760 mmHg | [5] |

| Density | 1.09 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.5393 | [6] |

Table 2: Spectroscopic Data of Ortho-Methoxyacetophenone

| Spectroscopic Data | Values | Reference |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.73-7.75 (q, 1H), 7.45-7.48 (m, 1H), 6.96-7.01 (q, 2H), 3.91 (s, 3H), 2.62 (s, 3H) | [7] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 199.8, 158.9, 133.6, 130.3, 128.3, 120.5, 111.6, 55.4, 31.8 | [7] |

| IR (KBr, cm⁻¹) | 3074, 3003, 2944, 2840, 1674 (C=O), 1598, 1578, 1486, 1437, 1358, 1292, 1247, 1163, 1126, 1023, 967, 805, 758 | [8] |

| Mass Spectrum (m/z) | 150 (M+), 135, 107, 92, 77 | [5] |

Synthesis and Experimental Protocols

The synthesis of ortho-methoxyacetophenone can be approached through several methods. The two primary routes, as discussed in the historical context, are the Friedel-Crafts acylation of anisole and the methylation of ortho-hydroxyacetophenone, which can be obtained via the Fries rearrangement.

Synthesis via Friedel-Crafts Acylation of Anisole

This method directly introduces the acetyl group to the anisole ring. However, it typically results in a mixture of ortho and para isomers, requiring subsequent separation.

Reaction Scheme:

Figure 1: Friedel-Crafts Acylation of Anisole.

Experimental Protocol (General):

-

Reaction Setup: A solution of anisole in a suitable solvent (e.g., dichloromethane or carbon disulfide) is cooled in an ice bath.

-

Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise with stirring.

-

Acylating Agent Addition: Acetyl chloride or acetic anhydride is added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: The reaction is stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is poured onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over an anhydrous salt (e.g., MgSO₄).

-

Purification: The solvent is removed under reduced pressure. The resulting mixture of ortho and para isomers can be separated by fractional distillation under reduced pressure or by column chromatography.[9]

Synthesis via Fries Rearrangement and Methylation

This two-step process offers a more controlled synthesis of the ortho isomer.

Logical Workflow:

Figure 2: Workflow for Synthesis via Fries Rearrangement.

Experimental Protocol: Methylation of o-Hydroxyacetophenone [8]

-

Reactant Preparation: A solution of 1-(2-hydroxyphenyl)ethanone (o-hydroxyacetophenone) and lithium hydroxide monohydrate in tetrahydrofuran (THF) is prepared.

-

Reaction Initiation: The solution is stirred at room temperature for 1 hour.

-

Methylating Agent Addition: Dimethyl sulfate is added to the reaction mixture.

-

Reaction Monitoring: The reaction is monitored by TLC until completion (approximately 60 hours).

-

Solvent Removal: The solvent is removed under reduced pressure.

-

Work-up: The residue is dissolved in 2 M NaOH solution and extracted with diethyl ether.

-

Purification: The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield ortho-methoxyacetophenone.

Mechanism of Synthesis

The formation of ortho-methoxyacetophenone via the Friedel-Crafts acylation of anisole proceeds through a well-established electrophilic aromatic substitution mechanism.

Signaling Pathway Diagram:

Figure 3: Mechanism of Friedel-Crafts Acylation.

The methoxy group of anisole is an ortho, para-directing activator. The lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. While both ortho and para products are formed, the para isomer is generally favored due to reduced steric hindrance.[2]

Applications in Research and Development

Ortho-methoxyacetophenone serves as a versatile building block in organic synthesis. Its functional groups—the ketone and the methoxy group—can be readily modified to construct more complex molecules. It is often used in the synthesis of:

-

Chalcones: As a starting material in Claisen-Schmidt condensations to produce chalcones, which are precursors to flavonoids and other biologically active compounds.[6]

-

Pharmaceutical Intermediates: The acetophenone moiety is a common structural motif in many pharmaceutical agents.

-

Fine Chemicals and Fragrances: Substituted acetophenones are used in the fragrance industry.

Conclusion

Ortho-methoxyacetophenone is a valuable chemical compound with a rich history rooted in the fundamental principles of organic synthesis. While its direct discovery is not pinpointed to a specific event, its synthesis and properties are well-understood through the lens of classic reactions like the Friedel-Crafts acylation and the Fries rearrangement. The detailed physicochemical data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals to utilize ortho-methoxyacetophenone in their scientific endeavors. Its continued application in the synthesis of novel compounds underscores its importance in the landscape of modern chemistry.

References

- 1. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fries Rearrangement [merckmillipore.com]

- 4. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 5. organic chemistry - Is the para-position of anisoles more reactive than ortho in electrophilic substitutions? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. 2'-Methoxyacetophenone | 579-74-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 9. Making sure you're not a bot! [oc-praktikum.de]

An In-depth Technical Guide to Methoxy-Substituted Phenylacetophenones

Abstract: This technical guide addresses the nomenclature, chemical properties, synthesis, and potential biological significance of the compound specified as "2-(2-Methoxyphenyl)acetophenone." Due to ambiguity in the provided chemical name, this document elucidates two probable interpretations: 1-(2-methoxyphenyl)ethanone (commonly known as 2'-methoxyacetophenone) and 2-(2-methoxyphenyl)-1-phenylethanone (a deoxybenzoin derivative). This guide provides a comprehensive overview of both compounds, tailored for researchers, scientists, and professionals in drug development.

Introduction: Clarification of Nomenclature

The chemical name "2-(2-Methoxyphenyl)acetophenone" is ambiguous and does not strictly adhere to IUPAC nomenclature guidelines. Based on the structure of acetophenone (a phenyl group attached to a methyl ketone), there are two likely interpretations for the substitution pattern:

-

Interpretation A: 1-(2-Methoxyphenyl)ethanone. In this interpretation, the 2-methoxyphenyl group is attached to the carbonyl carbon of the ethanone backbone. This compound is a substituted acetophenone.

-

Interpretation B: 2-(2-Methoxyphenyl)-1-phenylethanone. Here, the 2-methoxyphenyl group is attached to the methyl group of the acetophenone core. This structure belongs to the deoxybenzoin class of compounds.

This guide will provide a detailed technical overview of both interpretations to ensure clarity and comprehensive coverage.

Interpretation A: 1-(2-Methoxyphenyl)ethanone

This compound is a common aromatic ketone with a methoxy substituent on the phenyl ring.

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is 1-(2-methoxyphenyl)ethanone . It is widely known by several synonyms, which are listed in Table 1.

Table 1: Synonyms for 1-(2-Methoxyphenyl)ethanone

| Synonym |

| 2'-Methoxyacetophenone |

| o-Methoxyacetophenone |

| 2-Acetylanisole |

| Ethanone, 1-(2-methoxyphenyl)- |

| Methyl 2-methoxyphenyl ketone |

| o-Acetylanisole |

| 1-Acetyl-2-methoxybenzene |

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(2-methoxyphenyl)ethanone is presented in Table 2.

Table 2: Chemical and Physical Properties of 1-(2-Methoxyphenyl)ethanone

| Property | Value |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| CAS Number | 579-74-8 |

| Appearance | Pale yellow oil |

| Density | 1.09 g/mL at 25 °C |

| Melting Point | 7-8 °C |

| Boiling Point | 122-123 °C at 18 mmHg |

| Flash Point | 215 °F (101.7 °C) |

| Solubility | Insoluble in water; soluble in ethanol and ether. |

| InChI Key | DWPLEOPKBWNPQV-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=CC=C1OC |

Experimental Protocol: Synthesis

A common method for the synthesis of 1-(2-methoxyphenyl)ethanone is through the methylation of 2'-hydroxyacetophenone.

Protocol: Synthesis of 1-(2-Methoxyphenyl)ethanone via Methylation

-

Materials:

-

1-(2-hydroxyphenyl)ethanone (2'-hydroxyacetophenone)

-

Dimethyl sulfate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

2 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A solution of 1-(2-hydroxyphenyl)ethanone (e.g., 300 mmol) and LiOH·H₂O (e.g., 590 mmol) in THF (e.g., 400 mL) is stirred at room temperature for 1 hour.

-

Dimethyl sulfate (e.g., 293 mmol) is then added to the reaction mixture.

-

The reaction is monitored for completion (e.g., by Thin Layer Chromatography), which may take up to 60 hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in a 2 M NaOH solution.

-

The aqueous solution is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield 1-(2-methoxyphenyl)ethanone.

-

Biological Activity and Signaling Pathways

While specific signaling pathways for 1-(2-methoxyphenyl)ethanone are not extensively documented, related methoxyphenol and acetophenone derivatives have shown a range of biological activities. These include antioxidant, anti-inflammatory, and neuroprotective effects. For instance, some methoxy-substituted acetophenones are used as building blocks for chalcones with potential anti-proliferative properties.[1] The biological activities of 2-methoxyphenols have been linked to their potential as COX-2 inhibitors.[2]

Below is a conceptual workflow for the investigation of the biological activity of such compounds.

Caption: A conceptual workflow for the synthesis and biological evaluation of 1-(2-methoxyphenyl)ethanone.

Interpretation B: 2-(2-Methoxyphenyl)-1-phenylethanone

This compound belongs to the deoxybenzoin (α-aryl acetophenone) class of molecules, which are known for their presence in natural products and diverse biological activities.[3]

IUPAC Nomenclature and Synonyms

The correct IUPAC name for this compound is 2-(2-methoxyphenyl)-1-phenylethanone . A common synonym is 2'-Methoxydeoxybenzoin . Additional synonyms are listed in Table 3.

Table 3: Synonyms for 2-(2-Methoxyphenyl)-1-phenylethanone

| Synonym |

| 2'-Methoxydeoxybenzoin |

| 2-(2-methoxyphenyl)acetophenone |

| 2-(2-methoxyphenyl)-1-phenyl-ethanone |

| 2-(o-Methoxyphenyl)acetophenone |

Chemical and Physical Properties

The key chemical and physical properties for 2-(2-methoxyphenyl)-1-phenylethanone are summarized in Table 4.

Table 4: Chemical and Physical Properties of 2-(2-Methoxyphenyl)-1-phenylethanone

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| CAS Number | 27356-33-8 |

| Appearance | Solid |

| Melting Point | 104 °C |

| Boiling Point | 350.85 °C at 760 mmHg (Predicted) |

| Flash Point | 153.71 °C (Predicted) |

| InChI Key | WBBRMSBBDPOPOS-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1CC(=O)C2=CC=CC=C2 |

Experimental Protocol: Synthesis

The synthesis of deoxybenzoins can be achieved through various modern organic chemistry methods. One such approach is the palladium-catalyzed Heck-arylation reaction.

Protocol: General Synthesis of Deoxybenzoins via Heck-Arylation [4]

-

Materials:

-

β-alkoxy styrene derivative

-

Arylboronic acid (in this case, 2-methoxyphenylboronic acid)

-

Palladium acetate (Pd(OAc)₂)

-

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., dioxane)

-

-

Procedure:

-

A reaction vessel is charged with the β-alkoxy styrene, arylboronic acid, palladium acetate catalyst, TEMPO, and a suitable base.

-

The vessel is flushed with an inert atmosphere (e.g., nitrogen or argon).

-

The solvent is added, and the reaction mixture is stirred at a specified temperature (mild conditions are often sufficient) until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The product is extracted into an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired deoxybenzoin derivative.

-

Biological Activity and Signaling Pathways

Deoxybenzoin derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and immunosuppressive effects.[3][5] Some have also been investigated for their vascular relaxing properties.[6] The biological potential of this class of compounds makes them attractive scaffolds for drug discovery.

The general approach to synthesizing and evaluating the biological activity of deoxybenzoin derivatives is outlined in the following diagram.

Caption: A logical workflow for the synthesis and biological evaluation of deoxybenzoin derivatives.

Conclusion

The query "2-(2-Methoxyphenyl)acetophenone" most likely refers to either 1-(2-methoxyphenyl)ethanone or 2-(2-methoxyphenyl)-1-phenylethanone . This guide has provided a detailed technical overview of both compounds, including their nomenclature, properties, synthesis, and potential biological relevance. For researchers in drug discovery and development, both classes of compounds offer interesting scaffolds for further investigation. Clear and unambiguous nomenclature is crucial for effective scientific communication, and it is recommended to use the IUPAC names or common names like 2'-methoxyacetophenone and 2'-methoxydeoxybenzoin to avoid confusion.

References

- 1. researchgate.net [researchgate.net]

- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of deoxybenzoins from β-alkoxy styrenes and arylboronic acids via palladium-catalyzed regioselective Heck-arylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Human Metabolites of 2'-Methoxyacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Methoxyacetophenone, an aromatic ketone, is utilized in various industrial applications and may be encountered as a xenobiotic. Understanding its metabolic fate in humans is crucial for assessing its potential toxicological and pharmacological effects. This technical guide provides a comprehensive overview of the predicted human metabolism of 2'-methoxyacetophenone, based on established biotransformation pathways of analogous compounds. Due to a lack of specific quantitative data for 2'-methoxyacetophenone in human studies, this guide infers its metabolic profile from studies on similar acetophenone derivatives and provides detailed experimental protocols for the identification and quantification of its putative metabolites.

Predicted Metabolic Pathways

The metabolism of 2'-methoxyacetophenone in humans is anticipated to proceed through Phase I and Phase II biotransformation reactions, primarily occurring in the liver. The key predicted metabolic pathways include O-demethylation, ketone reduction, and aromatic hydroxylation, followed by conjugation of the resulting metabolites.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, increasing the polarity of the parent compound. For 2'-methoxyacetophenone, the following Phase I transformations are expected:

-

O-Demethylation: The methoxy group is a primary target for O-demethylation by cytochrome P450 (CYP) enzymes, leading to the formation of 2'-hydroxyacetophenone. This is a common metabolic route for methoxylated aromatic compounds.

-

Ketone Reduction: The ketone functional group can be reduced by carbonyl reductases to form the corresponding secondary alcohol, 1-(2-methoxyphenyl)ethanol.

-

Aromatic Hydroxylation: The aromatic ring can undergo hydroxylation at various positions, catalyzed by CYP enzymes, to form phenolic metabolites.

Phase II Metabolism

The metabolites formed during Phase I, as well as the parent compound to a lesser extent, can undergo Phase II conjugation reactions. These reactions further increase water solubility and facilitate excretion. The primary conjugation pathways are:

-

Glucuronidation: The hydroxyl groups of the phenolic and alcohol metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Phenolic hydroxyl groups can also be sulfated by sulfotransferases (SULTs).

The interplay of these pathways results in a variety of metabolites that are eliminated from the body, primarily through urine.

Predicted metabolic pathway of 2'-methoxyacetophenone.

Quantitative Data

As of the latest literature review, no specific quantitative data on the in vivo or in vitro metabolism of 2'-methoxyacetophenone in human biological matrices has been published. However, based on studies of analogous compounds, it is possible to predict the relative abundance of certain metabolites. For instance, in the metabolism of other methoxy-substituted aromatic compounds, O-demethylation is often a major pathway. The extent of ketone reduction versus aromatic hydroxylation can vary depending on the specific CYP enzymes involved and individual genetic polymorphisms.

The following table summarizes the expected metabolites and provides a qualitative prediction of their potential abundance.

| Metabolite | Predicted Metabolic Pathway | Anticipated Relative Abundance | Analytical Target |

| 2'-Hydroxyacetophenone | O-Demethylation | Major | Free and Conjugated |

| 1-(2-Methoxyphenyl)ethanol | Ketone Reduction | Minor to Moderate | Free and Conjugated |

| Hydroxylated 2'-Methoxyacetophenone | Aromatic Hydroxylation | Minor | Free and Conjugated |

| 2'-Hydroxyacetophenone Glucuronide | O-Demethylation, Glucuronidation | Major Conjugate | Conjugated |

| 2'-Hydroxyacetophenone Sulfate | O-Demethylation, Sulfation | Moderate Conjugate | Conjugated |

| 1-(2-Methoxyphenyl)ethanol Glucuronide | Ketone Reduction, Glucuronidation | Minor Conjugate | Conjugated |

Experimental Protocols

The following sections detail the methodologies for the identification and quantification of the predicted metabolites of 2'-methoxyacetophenone in human urine and plasma. These protocols are based on established methods for the analysis of phenolic and ketone metabolites.

Analysis of Urinary Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)